Methyl 2-(2-ethoxyphenyl)-2-hydroxyacetate
Description
Methyl 2-(2-ethoxyphenyl)-2-hydroxyacetate is an organic molecule characterized by a central alpha-hydroxy ester moiety and an ortho-substituted ethoxyphenyl group. While specific research on this exact molecule is not extensively documented in mainstream literature, its structural components place it firmly within a class of compounds that are under active investigation. Its significance is derived from the versatile chemistry of its functional groups and its potential applications in various synthetic pathways.
Alpha-hydroxy esters are a class of organic compounds that contain a hydroxyl group on the carbon atom adjacent to the ester carbonyl group. This structural arrangement imparts a unique reactivity profile, making them highly valuable in organic synthesis.
Versatile Synthetic Intermediates : The dual functionality of a hydroxyl and an ester group allows for a wide range of chemical transformations. The hydroxyl group can be oxidized to a ketone, protected, or serve as a nucleophile, while the ester can be hydrolyzed, reduced, or react with nucleophiles. This versatility makes them key precursors in the synthesis of more complex molecules. For instance, methods like the visible-light-induced O-H insertion reaction of diazo compounds have been developed to produce these valuable esters efficiently and under environmentally friendly conditions.
Chiral Building Blocks : When the alpha-carbon is substituted with four different groups, as is the case in many aryl hydroxyacetates, it becomes a chiral center. Enantiomerically pure alpha-hydroxy esters are crucial building blocks in the synthesis of pharmaceuticals and other bioactive molecules. The development of new drugs increasingly requires the use of such chiral blocks, as the biological activity of a molecule is often dependent on its specific stereochemistry. The market for single-isomer drugs has grown significantly due to the recognition that different enantiomers can have different pharmacological effects.
The synthesis of these chiral molecules often involves asymmetric catalysis, which is a major focus of modern organic chemistry. Researchers have developed various methods, including biocatalytic asymmetric synthesis and organocatalytic approaches, to produce enantioenriched alpha-hydroxy esters. researchgate.net
The specific structure of this compound presents two key features that define its chemical character and potential utility.
Chirality: The molecule possesses a stereocenter at the C-2 position (the carbon bearing the hydroxyl and ester groups), meaning it can exist as two non-superimposable mirror images (enantiomers). The synthesis of a single enantiomer, known as asymmetric synthesis, is a significant goal in modern chemistry, particularly for pharmaceutical applications where one enantiomer may be therapeutically active while the other is inactive or even harmful.
Aromatic Ether Functionality: The presence of a 2-ethoxyphenyl group introduces an aromatic ether moiety. Aromatic ethers are generally stable and are found in many biologically active compounds. chemscene.com This functional group influences the molecule's electronic properties, solubility, and how it interacts with biological systems. The ether linkage can also be a site for specific chemical reactions, although it is generally less reactive than the alpha-hydroxy ester portion of the molecule. The position of the ethoxy group (ortho) can sterically influence reactions at the adjacent chiral center.
| Feature | Description | Significance in Organic Synthesis |
| Alpha-Hydroxy Ester | Contains a hydroxyl group on the carbon alpha to the ester carbonyl. | Serves as a versatile precursor for various functional group transformations. |
| Chiral Center | The alpha-carbon is attached to four different groups, making it a stereocenter. | Allows for the synthesis of stereospecific molecules, crucial for pharmaceutical applications. |
| Aromatic Ether | An ethoxy group is attached to the phenyl ring. | Imparts stability, influences electronic properties, and is a common feature in bioactive compounds. chemscene.com |
Research into aryl hydroxyacetates and related alpha-hydroxy esters is vibrant and follows several key trajectories, primarily focused on their synthesis and application.
Asymmetric Synthesis: A major area of research is the development of new catalytic methods for the enantioselective synthesis of these compounds. This includes the use of chiral catalysts to control the stereochemical outcome of reactions. For example, efficient enantioselective Friedel-Crafts alkylation of indoles with ethyl glyoxylate (B1226380) has been developed to produce 3-indolyl(hydroxy)acetates with high enantioselectivity. nih.gov Similarly, asymmetric organocatalytic methods have been explored for the synthesis of related structures like quaternary α-hydroxy phosphonates. nih.govrsc.org
Novel Synthetic Methodologies: Chemists are continuously exploring new ways to construct the alpha-hydroxy ester framework. This includes reactions of methyl 2-hydroxy-2-methoxy acetate (B1210297) with various amino alcohols to create new substituted 2-hydroxyacetates. scielo.org.mx Another approach involves the one-pot vicarious nucleophilic substitution and oxidation of nitroarenes and α-chloro esters. These efforts aim to improve reaction efficiency, reduce waste, and expand the scope of accessible molecules.
Application as Building Blocks: Aryl hydroxyacetates are often synthesized not as final products, but as intermediates for more complex targets. Research demonstrates their use in synthesizing a variety of heterocyclic and acyclic compounds. scielo.org.mx The study of compounds like (R)-Methyl 2-(2-chlorophenyl)-2-hydroxyacetate, an analogue of the subject compound, highlights their role as intermediates in the broader chemical and pharmaceutical industries. nih.gov
The table below shows a comparison of this compound with related compounds found in academic and commercial literature, illustrating the structural diversity within this class of molecules.
| Compound Name | CAS Number | Molecular Formula | Structural Difference from Subject Compound |
| This compound | Not available | C11H14O4 | - |
| Methyl 2-(4-ethoxyphenyl)-2-hydroxyacetate | 1249819-89-3 | C11H14O4 | Ethoxy group is at the para-position. bldpharm.com |
| (R)-Methyl 2-(2-chlorophenyl)-2-hydroxyacetate | 32345-59-8 | C9H9ClO3 | Phenyl ring has a chloro-substituent instead of an ethoxy group. nih.gov |
| Methyl 2-hydroxyacetate | 96-35-5 | C3H6O3 | Lacks the 2-ethoxyphenyl group. chemscene.com |
| Methyl 2-hydroxy-2-methoxyacetate | 19757-97-2 | C4H8O4 | Contains a methoxy (B1213986) group instead of an aryl group. chemicalbook.com |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C11H14O4 |
|---|---|
Molecular Weight |
210.23 g/mol |
IUPAC Name |
methyl 2-(2-ethoxyphenyl)-2-hydroxyacetate |
InChI |
InChI=1S/C11H14O4/c1-3-15-9-7-5-4-6-8(9)10(12)11(13)14-2/h4-7,10,12H,3H2,1-2H3 |
InChI Key |
YCGNNQKXXOZXDR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC=C1C(C(=O)OC)O |
Origin of Product |
United States |
Synthetic Methodologies for Methyl 2 2 Ethoxyphenyl 2 Hydroxyacetate and Analogues
Established Approaches to Alpha-Hydroxy Esters
Traditional methods for the synthesis of α-hydroxy esters provide a foundational understanding of the chemical transformations required to generate this functional group. These approaches are often characterized by their reliability and broad applicability, though they may lack the stereocontrol offered by more modern methods.
Direct Esterification and Transesterification Routes
Direct esterification of the corresponding α-hydroxy acid, 2-(2-ethoxyphenyl)-2-hydroxyacetic acid, with methanol (B129727) presents a straightforward route to Methyl 2-(2-ethoxyphenyl)-2-hydroxyacetate. This acid-catalyzed reaction, typically employing a strong acid such as sulfuric acid or p-toluenesulfonic acid, proceeds by protonation of the carboxylic acid carbonyl group, enhancing its electrophilicity for nucleophilic attack by methanol. The reaction is reversible and often requires the removal of water to drive the equilibrium towards the ester product. Solid acid catalysts, such as zirconium/titanium solid acids, have also been employed to facilitate esterification, offering advantages in terms of catalyst recovery and reuse mdpi.com.
Transesterification offers an alternative pathway, wherein an existing ester of 2-(2-ethoxyphenyl)-2-hydroxyacetic acid (e.g., an ethyl or benzyl ester) is converted to the methyl ester by reaction with methanol in the presence of an acid or base catalyst masterorganicchemistry.comresearchgate.net. Base-catalyzed transesterification, using an alkoxide such as sodium methoxide, involves nucleophilic acyl substitution and is often faster than the acid-catalyzed equivalent masterorganicchemistry.com. The choice of catalyst and reaction conditions can be optimized to achieve high conversion and yield nih.govnih.gov. This method is particularly useful when the parent α-hydroxy acid is sensitive to the harsh conditions of direct esterification.
Table 1: Comparison of Direct Esterification and Transesterification for Methyl Ester Synthesis This table presents illustrative data based on typical outcomes for these reaction types.
| Method | Catalyst | Solvent | Temperature (°C) | Typical Yield (%) | Key Considerations |
|---|---|---|---|---|---|
| Direct Esterification | H₂SO₄ | Methanol | Reflux | 85-95 | Requires removal of water; potential for side reactions at high temperatures. |
| Transesterification | NaOCH₃ | Methanol | 25-60 | 90-98 | Sensitive to water; requires anhydrous conditions. |
Reduction and Asymmetric Hydrogenation of Alpha-Keto Esters (Glyoxylates)
The reduction of the corresponding α-keto ester, methyl 2-(2-ethoxyphenyl)-2-oxoacetate, provides a direct route to the target α-hydroxy ester. This transformation can be achieved using various reducing agents. Sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) are common reagents for this purpose, with the former being a milder and more selective option. The reaction involves the nucleophilic addition of a hydride ion to the ketone carbonyl, followed by protonation of the resulting alkoxide.
For the synthesis of enantiomerically enriched this compound, asymmetric hydrogenation of the prochiral α-keto ester is a powerful strategy. This approach utilizes a chiral catalyst, typically a transition metal complex with a chiral ligand, to stereoselectively deliver hydrogen to one face of the carbonyl group. Catalysts based on rhodium, ruthenium, and iridium with chiral phosphine ligands have demonstrated high enantioselectivity in the hydrogenation of various α-keto esters rsc.orgresearchgate.net. The choice of catalyst, solvent, and reaction conditions is crucial for achieving high yields and enantiomeric excess (ee).
Nucleophilic Additions to Carbonyl Substrates
The synthesis of this compound can also be approached through the nucleophilic addition of a cyanide-containing reagent to 2-ethoxybenzaldehyde, followed by hydrolysis and esterification. The initial addition of a nucleophile, such as the cyanide ion (from NaCN or KCN), to the aldehyde carbonyl forms a cyanohydrin. Subsequent acid-catalyzed hydrolysis of the nitrile group to a carboxylic acid, followed by esterification with methanol, yields the desired product.
Alternatively, a Grignard reagent derived from an appropriate precursor could add to a glyoxylate (B1226380) derivative. For instance, the reaction of 2-ethoxyphenylmagnesium bromide with methyl glyoxylate would directly yield the target molecule after an aqueous workup. The success of this approach depends on the careful control of reaction conditions to avoid side reactions. The general mechanism of nucleophilic addition to carbonyls involves the attack of the nucleophile on the electrophilic carbonyl carbon, leading to a tetrahedral intermediate which is then protonated youtube.commasterorganicchemistry.comyoutube.com.
Advanced and Stereoselective Synthesis of this compound Derivatives
The demand for enantiomerically pure α-hydroxy esters has driven the development of sophisticated synthetic methods that allow for precise control over the stereochemical outcome of the reaction. These advanced strategies are essential for the synthesis of chiral drugs and other high-value chemicals.
Asymmetric Catalysis in Alpha-Hydroxylation and Related Transformations
Asymmetric α-hydroxylation of a precursor such as methyl 2-(2-ethoxyphenyl)acetate offers a direct route to the chiral α-hydroxy ester. This transformation can be achieved using a chiral catalyst to control the stereoselectivity of the oxidation. Various catalytic systems have been developed for this purpose, often involving a transition metal catalyst and a chiral ligand. For example, chiral copper(II) complexes have been shown to be effective catalysts for the enantioselective α-hydroxylation of β-keto esters, a related transformation. The development of asymmetric catalysts for C-C bond formation, such as in the ene reaction involving glyoxylate esters, also provides a pathway to chiral α-hydroxy esters.
The use of chiral phase-transfer catalysts in the α-hydroxylation of ketones with molecular oxygen represents another promising approach. These catalysts facilitate the reaction between the enolate of the ester and an oxygen source in a biphasic system, with the chiral environment of the catalyst directing the stereochemical outcome.
Table 2: Illustrative Enantioselective Catalytic Approaches This table presents plausible data for the asymmetric synthesis of the target compound based on reported methodologies for analogous structures.
| Catalytic System | Oxidant | Substrate | Enantiomeric Excess (ee) (%) |
|---|---|---|---|
| Chiral Rhodium-Phosphine Complex | H₂ | Methyl 2-(2-ethoxyphenyl)-2-oxoacetate | >95 |
| Chiral Copper-BOX Complex | N-Oxide | Methyl 2-(2-ethoxyphenyl)acetate | 80-90 |
| Chiral Phase-Transfer Catalyst | O₂ | Methyl 2-(2-ethoxyphenyl)acetate | 75-85 |
Chiral Auxiliary-Mediated Strategies for Enantiopure Hydroxyacetates
The use of chiral auxiliaries is a well-established and reliable method for the synthesis of enantiomerically pure compounds wikipedia.orgsigmaaldrich.com. In this strategy, a chiral molecule is temporarily attached to the substrate to direct the stereochemical course of a subsequent reaction. After the desired transformation, the auxiliary is removed, yielding the enantiomerically enriched product.
For the synthesis of enantiopure this compound, a chiral alcohol can be esterified with 2-(2-ethoxyphenyl)-2-oxoacetic acid. The resulting α-keto ester, now containing a chiral auxiliary, can be subjected to a diastereoselective reduction. The steric and electronic properties of the chiral auxiliary guide the approach of the reducing agent to one face of the ketone, leading to the preferential formation of one diastereomer of the α-hydroxy ester. Subsequent removal of the chiral auxiliary, for instance by hydrolysis or hydrogenolysis, affords the desired enantiomer of this compound. Commonly used chiral auxiliaries include Evans oxazolidinones and pseudoephedrine sigmaaldrich.com. The diastereoselectivity of the reduction step is often high, allowing for the preparation of the target compound with excellent enantiomeric purity.
Flow Chemistry Applications for Continuous Synthesis and Process Optimization
The adoption of continuous flow chemistry has marked a significant advancement in the synthesis of fine chemicals and pharmaceutical intermediates, including α-hydroxy esters like this compound. polimi.it This technology offers substantial advantages over traditional batch processing by conducting chemical reactions in a continuous stream through a network of tubes or microreactors. europa.eu Key benefits include superior control over reaction parameters such as temperature, pressure, and residence time, leading to improved yield, purity, and process safety. mdpi.comflinders.edu.au
Flow chemistry systems facilitate enhanced heat and mass transfer due to their high surface-area-to-volume ratio, allowing for the safe execution of highly exothermic reactions and the use of reaction conditions, such as elevated temperatures and pressures, that are often challenging in large batch reactors. polimi.iteuropa.eu This precise control enables rapid reaction optimization and process intensification. vapourtec.comnih.gov For instance, multistep syntheses can be "telescoped," where intermediates are generated and consumed in a continuous sequence without isolation, significantly reducing operational time and waste. mdpi.com The generation of unstable or hazardous intermediates in situ is another key advantage, as they are immediately consumed in the next step, minimizing risks associated with their handling and storage. nih.gov
The application of flow chemistry has been successfully demonstrated for various transformations relevant to the synthesis of α-functionalized esters. researchgate.net Automated flow systems, coupled with real-time analysis, can be used for rapid optimization of reaction conditions, leading to a significant reduction in the number of experiments required and a lower process mass intensity. nih.gov
| Attribute | Flow Chemistry | Batch Processing |
|---|---|---|
| Heat Transfer | Excellent due to high surface-area-to-volume ratio. europa.eu | Limited, especially in large-scale reactors. |
| Mass Transfer | Efficient and rapid mixing. flinders.edu.au | Can be slow and heterogeneous. |
| Safety | Enhanced; small reaction volumes, better temperature control, in-situ generation of hazardous reagents. europa.eunih.gov | Higher risks associated with large volumes and potential for thermal runaways. |
| Process Control | Precise control over temperature, pressure, and residence time. mdpi.com | Less precise, with potential for gradients within the reactor. |
| Scalability | Achieved by running the system for longer durations ("scaling out"). flinders.edu.au | Often requires significant process redevelopment ("scaling up"). |
| Optimization | Rapid optimization through automated systems. nih.gov | Time-consuming and material-intensive. |
Chemo-, Regio-, and Diastereoselective Control in Synthetic Pathways
Achieving high levels of stereochemical control is a critical challenge in the synthesis of chiral molecules such as this compound, where the hydroxyl-bearing carbon is a stereocenter. The biological activity of such compounds is often dependent on a single enantiomer. Therefore, synthetic pathways must be designed to selectively produce the desired stereoisomer.
Various strategies have been developed for the asymmetric synthesis of related α-hydroxy esters and mandelic acid derivatives. unisa.it One prominent approach involves the use of chiral catalysts. Asymmetric organocatalysis, for example, has been employed in one-pot syntheses of (R)-mandelic acid esters from commercially available aldehydes. unisa.it This method can proceed through a sequence of reactions, such as Knoevenagel condensation followed by asymmetric epoxidation and domino ring-opening hydrolysis, to yield the target compounds with high enantioselectivity. unisa.it
Enzymatic reactions offer another powerful tool for stereoselective synthesis. Enzymes like benzoylformate decarboxylase can be used for the stereoselective synthesis of chiral 2-hydroxyketones, which are precursors to α-hydroxy acids. google.com The enantiomeric excess (ee) in such biocatalytic processes can often be optimized by carefully selecting reaction parameters like temperature and substrate concentrations. google.com
The choice of synthetic route and reaction conditions can significantly influence the chemo-, regio-, and diastereoselectivity. For instance, in reactions involving multiple functional groups, chemoselectivity is crucial to ensure the reaction occurs at the desired site. Regioselectivity becomes important when dealing with unsymmetrical reagents or substrates. For molecules with multiple stereocenters, diastereoselective control is necessary to form the correct relative configuration.
| Methodology | Key Features | Example Application |
|---|---|---|
| Asymmetric Organocatalysis | Uses small organic molecules as chiral catalysts; enables one-pot multi-reaction sequences. unisa.it | Enantioselective synthesis of (R)-mandelic acid esters from aldehydes. unisa.it |
| Biocatalysis (Enzymes) | Highly selective; reactions occur under mild conditions; enantioselectivity can be tuned by reaction parameters. google.com | Stereoselective synthesis of 2-hydroxyketones using benzoylformate decarboxylase. google.com |
| Chiral Resolution | Separation of a racemic mixture into its constituent enantiomers by forming diastereomeric salts with a chiral resolving agent. google.com | Resolution of racemic mandelic acid derivatives using chiral base cyclic amides. google.com |
| Asymmetric Friedel-Crafts Reaction | Catalytic, enantioselective addition to form C-C bonds, creating a chiral center. | Highly enantioselective synthesis of 2-furanyl-hydroxyacetates from furans. figshare.com |
Integration of Green Chemistry Principles in Synthetic Route Design
The design of synthetic routes for this compound and its analogues is increasingly guided by the principles of green chemistry, which aim to minimize the environmental impact of chemical processes. msu.edu This philosophy encourages the prevention of waste, maximization of atom economy, use of less hazardous chemicals, and design for energy efficiency. msu.edunih.gov
A key principle is waste prevention , which is prioritized over the treatment of waste after it has been created. msu.edu Flow chemistry contributes significantly to this goal by often providing higher yields and reducing the need for purification steps, thereby minimizing waste streams. nih.gov Another core concept is atom economy , which seeks to maximize the incorporation of all materials used in the process into the final product. nih.gov Synthetic methods are chosen to minimize the formation of by-products.
The use of safer solvents and auxiliaries is another critical consideration. There is a concerted effort to replace hazardous organic solvents with greener alternatives. nih.gov For example, 2-methyltetrahydrofuran (2-MeTHF), which is derived from biomass, is often used as a more environmentally benign substitute for solvents like dichloromethane and tetrahydrofuran. nih.gov The development of solvent-free reaction conditions is an even more desirable goal.
Catalysis is favored over stoichiometric reagents. Catalytic reagents are used in small amounts and can often be recycled, reducing waste and improving efficiency. nih.gov Both biocatalysts (enzymes) and chemocatalysts are employed to achieve this. The enzymatic production of mandelic acid, a related compound, from inexpensive and safe starting materials like oxalic acid and benzaldehyde, exemplifies a green synthetic approach that avoids the use of toxic reagents like cyanide. mpg.dechemeurope.com
Furthermore, designing for energy efficiency involves conducting syntheses at ambient temperature and pressure whenever possible. nih.gov The use of renewable feedstocks instead of depleting resources like petroleum is also a central tenet of green chemistry. greenchemistry-toolkit.org For instance, a method for synthesizing mandelic acid has been developed using styrene, which is noted as being cheap and having low toxicity, as a starting material. google.com
| Green Chemistry Principle | Application in Synthesis of Mandelic Acid & Analogues |
|---|---|
| Prevention | High-yield syntheses in flow reactors reduce waste generation. nih.gov |
| Atom Economy | Designing reactions, like catalytic additions, that maximize the incorporation of reactants into the final product. nih.gov |
| Less Hazardous Chemical Syntheses | Replacing traditional synthesis routes that use toxic reagents (e.g., cyanide) with enzymatic cascades. mpg.dechemeurope.com |
| Safer Solvents | Use of biomass-derived solvents like 2-MeTHF in multistep processes. nih.gov |
| Catalysis | Employing enzymes or organocatalysts to replace stoichiometric reagents. unisa.itgoogle.com |
| Use of Renewable Feedstocks | Developing routes from biomass or less toxic, readily available raw materials like styrene. greenchemistry-toolkit.orggoogle.com |
Chemical Reactivity, Transformations, and Mechanistic Investigations of Methyl 2 2 Ethoxyphenyl 2 Hydroxyacetate
Reactivity Profiles of the Alpha-Hydroxyl Group: Esterification, Etherification, and Selective Oxidation
The secondary alpha-hydroxyl group is a key site of reactivity in the molecule. Its transformations are central to modifying the compound's properties and synthesizing new derivatives.
Esterification: The hydroxyl group can be readily esterified through reaction with carboxylic acids or their derivatives (e.g., acid chlorides, anhydrides). Acid-catalyzed Fischer esterification, which involves reacting the alcohol with a carboxylic acid, is a common method. google.com More efficient protocols for α-hydroxy acids often utilize catalysts to facilitate the reaction. For instance, simple aldehydes like salicylaldehyde (B1680747) have been shown to effectively catalyze the esterification of α-hydroxy acids with primary and secondary alcohols, yielding products in high yields (83–95%). rsc.org
Etherification: The formation of an ether linkage at the alpha-position can be achieved under various conditions, typically involving deprotonation of the hydroxyl group with a base to form an alkoxide, followed by nucleophilic substitution on an alkyl halide (Williamson ether synthesis).
Selective Oxidation: The secondary alcohol can be selectively oxidized to the corresponding α-keto ester, Methyl 2-(2-ethoxyphenyl)-2-oxoacetate. This transformation is crucial for accessing α-keto acid derivatives, which are valuable synthetic intermediates. acs.org A variety of oxidizing agents can be employed. Manganese-based catalysts with hydrogen peroxide (H₂O₂) have been used for the selective mono-oxidation of vicinal diols to α-hydroxy ketones, a related transformation. nih.gov For the direct oxidation of α-hydroxy acids to α-keto acids, nitroxyl-radical catalysts like 2-azaadamantane (B3153908) N-oxyl (AZADO) with molecular oxygen as the co-oxidant have proven effective and chemoselective, preventing the otherwise common issue of decarboxylation. acs.org
| Transformation | Reagents/Catalyst | Product Type | Typical Yield | Reference |
|---|---|---|---|---|
| Esterification | Carboxylic Acid, Salicylaldehyde Catalyst | α-Acyloxy Ester | 83-95% | rsc.org |
| Selective Oxidation | AZADO/NaNO₂, O₂ | α-Keto Ester | High | acs.org |
| Selective Oxidation | Manganese Catalyst, H₂O₂ | α-Keto Ester | Good to Excellent | nih.gov |
Ester Group Transformations: Hydrolysis, Transesterification, and Reduction Pathways
The methyl ester group is susceptible to nucleophilic acyl substitution and reduction, providing pathways to the corresponding carboxylic acid, other esters, or a primary alcohol.
Hydrolysis: The ester can be hydrolyzed to the parent carboxylic acid, 2-(2-ethoxyphenyl)-2-hydroxyacetic acid, under either acidic or basic conditions. Base-catalyzed hydrolysis (saponification) is typically irreversible and proceeds via nucleophilic attack of a hydroxide (B78521) ion at the carbonyl carbon. Acid-catalyzed hydrolysis is a reversible process that involves protonation of the carbonyl oxygen, making the carbonyl carbon more electrophilic for attack by water. pearson.com
Transesterification: This process involves exchanging the methoxy (B1213986) group of the ester with a different alkoxy group from another alcohol. wikipedia.org Transesterification is an equilibrium reaction that can be catalyzed by acids or bases. wikipedia.orggoogle.com To drive the reaction to completion, it is common to use a large excess of the new alcohol or to remove the methanol (B129727) as it is formed. wikipedia.orggoogle.com This method is widely used in industrial processes, such as the synthesis of polyesters. wikipedia.org
Reduction: The reduction of the ester group to a primary alcohol, yielding 1-(2-ethoxyphenyl)ethane-1,2-diol, requires strong reducing agents like lithium aluminum hydride (LiAlH₄). Milder reducing agents such as sodium borohydride (B1222165) (NaBH₄) are generally not reactive enough to reduce esters but will reduce ketones, allowing for selective transformations in molecules containing both functional groups. stackexchange.com
| Transformation | Typical Reagents | Product | Mechanism Notes | Reference |
|---|---|---|---|---|
| Hydrolysis (Basic) | NaOH or KOH (aq) | Carboxylate Salt | Irreversible saponification | pearson.com |
| Hydrolysis (Acidic) | H₃O⁺ | Carboxylic Acid | Reversible, equilibrium process | pearson.com |
| Transesterification | R'OH, Acid or Base Catalyst | New Ester (R' = alkyl, aryl) | Equilibrium driven by excess alcohol or product removal | wikipedia.orggoogle.com |
| Reduction | LiAlH₄, then H₂O workup | 1,2-Diol | Requires strong reducing agent | stackexchange.com |
Aromatic Moiety Reactivity: Electrophilic Aromatic Substitution and Further Functionalization
The 2-ethoxyphenyl ring is the site for electrophilic aromatic substitution (SₑAr) reactions. The reactivity and regioselectivity of these substitutions are governed by the electronic effects of the two substituents: the ethoxy group (-OEt) and the 2-hydroxy-2-methoxyacetyl group.
The ethoxy group is a strong activating group due to the lone pairs on the oxygen atom, which can be donated into the aromatic ring through resonance. It is an ortho, para-director. wikipedia.orglibretexts.org The 2-hydroxy-2-methoxyacetyl side chain is generally considered a deactivating group due to the electron-withdrawing nature of the carbonyl, directing incoming electrophiles to the meta position relative to its point of attachment. libretexts.org
The powerful ortho, para-directing effect of the ethoxy group dominates. Therefore, electrophilic substitution is expected to occur primarily at the positions ortho and para to the ethoxy group (C4 and C6). Steric hindrance from the adjacent side chain might favor substitution at the C4 (para) position over the C6 (ortho) position.
Palladium-catalyzed C-H functionalization reactions have been successfully applied to mandelic acid derivatives, which are structurally analogous. nih.govacs.org These methods allow for selective introduction of various functional groups, such as aryl, iodo, and acetoxy groups, at the ortho position through carboxylate-directed C-H activation. nih.govacs.orgacs.org
| Reaction Type | Typical Reagents | Expected Major Product Position(s) | Reference |
|---|---|---|---|
| Nitration | HNO₃, H₂SO₄ | 4-nitro and 6-nitro derivatives | wikipedia.org |
| Halogenation | Br₂, FeBr₃ | 4-bromo and 6-bromo derivatives | wikipedia.org |
| Friedel-Crafts Acylation | RCOCl, AlCl₃ | 4-acyl and 6-acyl derivatives | wikipedia.org |
| Directed C-H Iodination | Pd(OAc)₂, I₂ | 3-iodo derivative (ortho to side chain) | acs.org |
Elucidation of Reaction Mechanisms through Kinetic and Isotopic Labeling Studies
Understanding the precise mechanisms of the transformations involving Methyl 2-(2-ethoxyphenyl)-2-hydroxyacetate relies on detailed kinetic and isotopic labeling studies.
Kinetic Studies: By monitoring reaction rates under varying concentrations of reactants and catalysts, the rate law and order of a reaction can be determined. For instance, kinetic studies of the oxidation of α-hydroxy acids show how the reaction rate depends on the concentrations of the substrate, the oxidant, and any catalysts, providing insight into the composition of the rate-determining step. derpharmachemica.com Kinetic resolution studies, which measure the differential reaction rates of enantiomers, are also powerful tools for investigating reaction mechanisms and developing asymmetric syntheses. nih.govmdpi.com
Isotopic Labeling: This technique provides direct evidence for bond-forming and bond-breaking events. ias.ac.innumberanalytics.com For example, in the acid-catalyzed hydrolysis of the ester group, labeling the water with oxygen-18 (H₂¹⁸O) would result in the incorporation of the ¹⁸O isotope into the carboxylic acid product, not the methanol. pearson.com This confirms that the water molecule acts as the nucleophile, attacking the carbonyl carbon, and that the C-OMe bond is cleaved. Similarly, for Fischer esterification, carrying out the reaction with an ¹⁸O-labeled alcohol would lead to the ¹⁸O label appearing exclusively in the new ester, proving that the alcohol's oxygen is incorporated into the final product. libretexts.org
Identification and Characterization of Key Reaction Intermediates
The reactions of this compound proceed through various transient species whose identification is crucial for a complete mechanistic understanding.
Tetrahedral Intermediates: In transformations of the ester group, such as hydrolysis and transesterification, a key intermediate is the tetrahedral species formed by the nucleophilic attack on the carbonyl carbon. wikipedia.org This intermediate can then collapse by expelling either the original nucleophile or the leaving group (e.g., methoxide) to yield the product. pearson.com
Benzenonium Ion (Sigma Complex): In electrophilic aromatic substitution reactions, the electrophile attacks the π-system of the benzene (B151609) ring to form a resonance-stabilized carbocation known as a benzenonium ion or sigma complex. msu.edu The stability of this intermediate, which is influenced by the existing ring substituents, determines the rate and regioselectivity of the reaction. masterorganicchemistry.com The subsequent loss of a proton from this intermediate restores aromaticity and yields the final substituted product. msu.edumasterorganicchemistry.com
Other Intermediates: Depending on the specific reaction, other intermediates may be involved. For instance, some catalyzed esterifications of α-hydroxy acids are proposed to proceed through a five-membered cyclic intermediate known as a dioxolanone. rsc.org In the Reformatsky reaction, which can be used to synthesize β-hydroxy esters, an organozinc enolate is a key intermediate formed by the oxidative addition of zinc into an α-haloester. wikipedia.org
Stereochemical Aspects and Chiral Resolution of Methyl 2 2 Ethoxyphenyl 2 Hydroxyacetate
Determination of Absolute and Relative Stereochemistry
The definitive assignment of the absolute and relative stereochemistry of a chiral molecule is fundamental to understanding its properties. For compounds like Methyl 2-(2-ethoxyphenyl)-2-hydroxyacetate, a variety of analytical techniques can be employed to elucidate the spatial arrangement of atoms at the chiral center.
X-ray Crystallography: Single-crystal X-ray diffraction is the most unambiguous method for determining the absolute configuration of a chiral molecule. This technique provides a detailed three-dimensional map of the electron density within a crystal, allowing for the precise determination of bond lengths, bond angles, and the absolute spatial arrangement of all atoms. For a definitive assignment, the crystal must be of sufficient quality, and in some cases, the presence of a heavy atom is necessary to observe the anomalous dispersion effect, which allows for the differentiation between enantiomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy: While NMR spectroscopy is a powerful tool for determining the connectivity and relative stereochemistry of a molecule, assigning the absolute configuration often requires the use of chiral derivatizing agents or chiral solvating agents. By reacting the enantiomeric mixture of this compound with a single enantiomer of a chiral derivatizing agent, a pair of diastereomers is formed. These diastereomers have distinct NMR spectra, and the differences in their chemical shifts can be used to determine the enantiomeric purity and, in some cases, deduce the absolute configuration by comparing the data to established models.
Chiroptical Spectroscopy: Techniques such as optical rotatory dispersion (ORD) and circular dichroism (CD) measure the differential interaction of a chiral molecule with left and right circularly polarized light. The resulting spectra are unique for each enantiomer and can be used to determine the enantiomeric excess of a sample. Furthermore, by comparing the experimental spectra with those predicted by computational methods for a known absolute configuration, it is possible to assign the absolute stereochemistry of the molecule.
Chromatographic Chiral Separation Techniques
The separation of enantiomers, known as chiral resolution, is a crucial step in both the analysis and preparation of enantiomerically pure compounds. Chromatographic techniques are among the most powerful and widely used methods for achieving this separation.
High-Performance Liquid Chromatography (HPLC) on Chiral Stationary Phases
High-Performance Liquid Chromatography (HPLC) utilizing chiral stationary phases (CSPs) is a cornerstone of modern enantioselective analysis and purification. The principle behind this technique lies in the differential interaction of the enantiomers of the analyte with the chiral selector immobilized on the stationary phase. This results in different retention times for the two enantiomers, allowing for their separation.
For the separation of 2-aryl-2-hydroxyacetates, a class of compounds to which this compound belongs, polysaccharide-based CSPs have proven to be particularly effective. These CSPs are typically derived from cellulose (B213188) or amylose (B160209) that has been functionalized with various carbamate (B1207046) or benzoate (B1203000) derivatives.
| Chiral Stationary Phase (CSP) | Selector Type | Typical Mobile Phase | Interaction Mechanism |
| Chiralpak® AD-H | Amylose tris(3,5-dimethylphenylcarbamate) | Hexane (B92381)/Isopropanol | Hydrogen bonding, π-π interactions, steric hindrance |
| Chiralcel® OD-H | Cellulose tris(3,5-dimethylphenylcarbamate) | Hexane/Isopropanol | Hydrogen bonding, π-π interactions, steric hindrance |
| Chiralpak® IA | Immobilized amylose tris(3,5-dimethylphenylcarbamate) | Wider range of solvents including chlorinated solvents | Enhanced solvent compatibility while maintaining selectivity |
| Chiralcel® OJ-H | Cellulose tris(4-methylbenzoate) | Hexane/Isopropanol | Dipole-dipole interactions, π-π stacking, steric interactions |
The separation mechanism on these polysaccharide-based CSPs is complex and involves a combination of attractive interactions such as hydrogen bonding (between the hydroxyl and ester groups of the analyte and the carbamate moieties of the CSP), π-π stacking (between the aromatic rings of the analyte and the CSP), and dipole-dipole interactions. Steric repulsion also plays a crucial role, as the three-dimensional structure of the chiral grooves or cavities on the CSP surface allows for a more favorable fit for one enantiomer over the other. The choice of mobile phase, typically a mixture of a non-polar solvent like hexane and a polar modifier like isopropanol, is critical for optimizing the retention and resolution of the enantiomers.
Gas Chromatography (GC) with Chiral Columns or Derivatives
Gas Chromatography (GC) is another powerful technique for the separation of volatile chiral compounds. Similar to HPLC, chiral GC relies on the use of a chiral stationary phase coated on the inside of a capillary column. For less volatile compounds, derivatization to increase volatility may be necessary.
Cyclodextrin-based chiral stationary phases are widely used in GC for the separation of a broad range of enantiomers, including derivatives of 2-aryl-2-hydroxyacetates. Cyclodextrins are cyclic oligosaccharides that form a toroidal structure with a hydrophobic inner cavity and a hydrophilic outer surface. The hydroxyl groups on the outer rim can be derivatized to create a variety of chiral selectors.
| Chiral GC Column Type | Selector | Common Derivatives for Analytes | Principle of Separation |
| Beta-cyclodextrin based | Heptakis(2,3,6-tri-O-methyl)-β-cyclodextrin | Silyl ethers, trifluoroacetyl esters | Inclusion complexation, hydrogen bonding |
| Gamma-cyclodextrin based | Octakis(2,3,6-tri-O-methyl)-γ-cyclodextrin | Silyl ethers, trifluoroacetyl esters | Shape selectivity, surface interactions |
| Permethylated cyclodextrins | Per-O-methylated α-, β-, or γ-cyclodextrin | Silyl ethers, trifluoroacetyl esters | Combination of inclusion and surface interactions |
The separation mechanism in chiral GC with cyclodextrin (B1172386) phases is based on the formation of transient diastereomeric inclusion complexes between the analyte enantiomers and the chiral cyclodextrin selector. The stability of these complexes depends on the goodness of fit of the enantiomer into the cyclodextrin cavity and the interactions between the functional groups of the analyte and the derivatized rim of the cyclodextrin. For compounds like this compound, derivatization of the hydroxyl group to a less polar and more volatile derivative, such as a trimethylsilyl (B98337) (TMS) ether or a trifluoroacetate (B77799) (TFA) ester, is often necessary for successful GC analysis.
Diastereomeric Approaches for Chiral Resolution
Classical resolution methods based on the formation of diastereomers remain a valuable and practical approach for obtaining enantiomerically pure compounds, especially on a preparative scale. These methods involve reacting the racemic mixture with a single enantiomer of a chiral resolving agent to form a pair of diastereomers, which can then be separated based on their different physical properties.
Formation and Separation of Diastereomeric Salts or Esters
For acidic or basic compounds, the formation of diastereomeric salts is a common and effective method of resolution. In the case of this compound, the corresponding carboxylic acid, 2-(2-ethoxyphenyl)-2-hydroxyacetic acid, can be resolved by reacting it with a chiral base. The resulting diastereomeric salts will have different solubilities, allowing for their separation by fractional crystallization. libretexts.org
Common Chiral Bases for Resolution of Acids:
Brucine
Strychnine
Quinine
(-)-Ephedrine
(R)-(+)-α-Methylbenzylamine
Once the diastereomeric salts are separated, the pure enantiomers of the acid can be recovered by treatment with a strong acid to break the salt. The chiral base can often be recovered and reused.
Alternatively, the hydroxyl group of this compound can be esterified with a chiral carboxylic acid to form diastereomeric esters. These esters, being covalently bonded, are generally more stable than salts and can be separated by chromatography (often on a non-chiral stationary phase) or crystallization.
Utility of Chiral Derivatizing Agents in Resolution
Chiral derivatizing agents (CDAs) are enantiomerically pure compounds that react with the functional groups of a racemic mixture to form diastereomers. wikipedia.org This conversion allows for the separation of the enantiomers by standard chromatographic or spectroscopic techniques.
For the resolution of alcohols like the hydroxyl group in this compound, a variety of chiral derivatizing agents can be employed. A common strategy is to react the alcohol with a chiral carboxylic acid or its activated derivative (e.g., an acid chloride or anhydride) to form diastereomeric esters.
Examples of Chiral Derivatizing Agents for Alcohols:
(R)- or (S)-Mosher's acid (α-methoxy-α-(trifluoromethyl)phenylacetic acid)
(R)- or (S)-Camphorsulfonic acid
(1R)-(-)-Menthyl chloroformate
(R)- or (S)-Naproxen acid chloride
The resulting diastereomeric esters can then be separated by chromatography, and the desired enantiomer of the original alcohol can be recovered by hydrolysis of the ester linkage. The choice of the derivatizing agent is crucial and often determined empirically to achieve the best separation and ease of removal.
Methodologies for Enantiomeric Excess Determination
The determination of enantiomeric excess (ee) for this compound is a critical step in its stereoselective synthesis and chiral resolution to quantify the purity of the desired enantiomer. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) with chiral stationary phases are the primary techniques employed for this purpose.
Detailed research findings indicate that the enantiomeric excess of compounds structurally related to this compound can be effectively determined using specific chiral columns. wiley-vch.de These methods provide clear separation of the enantiomers, allowing for accurate quantification.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a widely used method for separating enantiomers. For the analysis of compounds similar to this compound, polysaccharide-based chiral stationary phases have proven to be effective. Specifically, columns such as CHIRALCEL OD-H and CHIRALCEL OJ-H are utilized. wiley-vch.de These columns are packed with silica (B1680970) gel coated with derivatives of cellulose and amylose, respectively, which create a chiral environment enabling the differential interaction and separation of enantiomers.
Chiral Gas Chromatography (GC)
Gas chromatography is another powerful technique for the determination of enantiomeric excess, particularly for volatile compounds. For analogous molecules, cyclodextrin-based chiral stationary phases are employed. Columns such as CP-CHIRASIL-DEX CB and HYDRODEX-β-TBDAc have been successfully used. wiley-vch.de These columns contain derivatized cyclodextrins which form transient diastereomeric complexes with the enantiomers, leading to different retention times and thus, separation.
The following table summarizes the chromatographic conditions that can be applied for the determination of the enantiomeric excess of this compound based on methodologies used for structurally similar compounds.
Table 1: Chromatographic Methods for Enantiomeric Excess Determination
| Analytical Technique | Chiral Stationary Phase (Column) |
|---|---|
| High-Performance Liquid Chromatography (HPLC) | CHIRALCEL OD-H |
| High-Performance Liquid Chromatography (HPLC) | CHIRALCEL OJ-H |
| Gas Chromatography (GC) | CP-CHIRASIL-DEX CB |
Computational Chemistry and Theoretical Investigations
Quantum Chemical Calculations of Molecular and Electronic Structure (e.g., DFT Studies)
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Density Functional Theory (DFT) is a widely used method that balances computational cost and accuracy, making it suitable for molecules of this size.
DFT calculations are employed to determine the most stable three-dimensional arrangement of atoms (the optimized geometry) by finding the minimum energy state on the potential energy surface. These calculations yield crucial data such as bond lengths, bond angles, and dihedral angles. For Methyl 2-(2-ethoxyphenyl)-2-hydroxyacetate, this would involve optimizing the geometry to understand the spatial relationship between the ethoxy-substituted phenyl ring and the hydroxyacetate group.
Furthermore, DFT provides insights into the electronic structure. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical reactivity and kinetic stability. nih.gov A smaller gap suggests the molecule is more reactive. Studies on structurally related aromatic esters have successfully used DFT methods like B3LYP with basis sets such as 6-311G(d,p) to calculate these electronic properties. nih.govresearchgate.net Molecular Electrostatic Potential (MEP) maps can also be generated to visualize the charge distribution and predict sites susceptible to electrophilic or nucleophilic attack. nih.govresearchgate.net
Table 1: Representative Parameters for a DFT Study This table illustrates typical settings and outputs for a DFT calculation on a molecule like this compound.
| Parameter | Example Value/Method | Information Obtained |
|---|---|---|
| Method | DFT (Density Functional Theory) | Governs the quantum mechanical approach. |
| Functional | B3LYP | Approximates the exchange-correlation energy. |
| Basis Set | 6-311G(d,p) | Defines the set of functions used to build molecular orbitals. |
| Calculated EHOMO | -6.15 eV | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |
| Calculated ELUMO | -1.85 eV | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |
| HOMO-LUMO Gap (ΔE) | 4.30 eV | Indicates chemical reactivity and stability. nih.gov |
Conformational Analysis and Potential Energy Surface Mapping
Molecules with rotatable single bonds, like this compound, can exist in multiple spatial arrangements called conformations. Conformational analysis aims to identify the most stable conformers (those with the lowest energy) and the energy barriers between them.
This is achieved by mapping the potential energy surface (PES). A PES scan involves systematically changing specific dihedral angles—for instance, the C-C-O-C angle of the ethoxy group or the O-C-C-O angle of the acetate (B1210297) moiety—and calculating the molecule's energy at each step. The resulting plot of energy versus dihedral angle reveals energy minima, corresponding to stable or metastable conformers, and energy maxima, which represent the transition states for rotation between conformers. researchgate.net Such studies show which spatial arrangements are preferred and how much energy is required to interconvert them. For similar molecules, these analyses have been performed using methods like Møller-Plesset second-order perturbation theory (MP2). researchgate.net
Table 2: Conceptual Output of a Potential Energy Surface Scan This table conceptualizes the findings from a PES scan of a key dihedral angle in this compound.
| Dihedral Angle (Degrees) | Relative Energy (kcal/mol) | Description |
|---|---|---|
| 0 | 5.5 | Eclipsed conformation (Energy Maximum/Transition State) |
| 65 | 0.0 | Gauche conformation (Global Energy Minimum/Most Stable Conformer) |
| 120 | 3.2 | Eclipsed conformation (Local Energy Maximum/Transition State) |
| 180 | 1.8 | Anti conformation (Local Energy Minimum/Metastable Conformer) |
Elucidation of Reaction Mechanisms and Transition State Structures
Computational chemistry is invaluable for investigating how chemical reactions occur. By modeling the reaction pathway from reactants to products, researchers can identify the transition state—the highest energy point along the reaction coordinate. The structure and energy of the transition state determine the reaction's activation energy and, consequently, its rate. rsc.org
For the synthesis of this compound, theoretical calculations could model the nucleophilic attack on a precursor molecule, mapping the geometric and energetic changes as the reaction progresses. Techniques such as Transition State Theory (TST) and methods for locating saddle points on the PES are used to characterize these transient structures. rsc.orgresearchgate.net The analysis of the transition state's vibrational frequencies is crucial; a valid transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate that transforms reactants into products. redalyc.org
Prediction of Spectroscopic Parameters and Validation against Experimental Data
Quantum chemical methods can predict various spectroscopic properties, including infrared (IR), nuclear magnetic resonance (NMR), and UV-Visible spectra. researchgate.net These theoretical spectra serve as a powerful tool for interpreting and validating experimental data.
Vibrational frequency calculations, based on the optimized molecular geometry, produce a theoretical IR spectrum. The calculated frequencies and intensities for stretching and bending modes (e.g., O-H stretch, C=O stretch of the ester, C-O-C stretches of the ether and ester) can be compared directly with an experimental FT-IR spectrum. mdpi.comdoi.org It is common practice to apply a scaling factor to the calculated frequencies to correct for systematic errors arising from anharmonicity and the approximations in the computational method. doi.org Similarly, NMR chemical shifts (¹H and ¹³C) can be calculated and compared to experimental results to confirm the molecular structure. A strong correlation between predicted and experimental spectra provides high confidence in the structural assignment. researchgate.netmdpi.com
Table 3: Representative Comparison of Experimental and Calculated Vibrational Frequencies This table shows a hypothetical comparison between experimental FT-IR data and scaled DFT-calculated frequencies for key functional groups.
| Vibrational Mode | Functional Group | Experimental Wavenumber (cm⁻¹) | Calculated (Scaled) Wavenumber (cm⁻¹) |
|---|---|---|---|
| O-H stretch | Alcohol | 3450 | 3465 |
| C-H stretch (aromatic) | Phenyl Ring | 3060 | 3068 |
| C-H stretch (aliphatic) | -CH₃, -CH₂- | 2980 | 2985 |
| C=O stretch | Ester | 1735 | 1740 |
| C-O-C stretch (asymmetric) | Ether/Ester | 1240 | 1248 |
Molecular Dynamics Simulations for Dynamic Behavior and Intermolecular Interactions
While quantum chemical calculations typically model a single molecule in a vacuum, molecular dynamics (MD) simulations are used to study the behavior of molecules in a more realistic environment, such as in a solvent or in the solid state. MD simulations model the movements of atoms over time by solving Newton's equations of motion.
An MD simulation of this compound, for example, could be performed by placing the molecule in a simulation box filled with water molecules. Over the course of the simulation (typically nanoseconds to microseconds), one can observe its dynamic behavior, including conformational changes and rotations. Crucially, MD allows for the study of intermolecular interactions, such as the formation and breaking of hydrogen bonds between the molecule's hydroxyl and ester groups and the surrounding solvent molecules. This provides insight into solvation effects, diffusion, and how the molecule interacts with its environment.
Methyl 2 2 Ethoxyphenyl 2 Hydroxyacetate As a Precursor and Chiral Building Block in Organic Synthesis
Role in the Synthesis of Complex Natural Products and Analogue Derivatization
There is currently a lack of available scientific literature detailing the specific use of Methyl 2-(2-ethoxyphenyl)-2-hydroxyacetate as a key precursor or building block in the total synthesis of complex natural products. Similarly, its application in the derivatization of natural product analogues is not well-documented. While the synthesis of natural products is a vast field, the contribution of this particular compound has not been highlighted in prominent research.
Utilization in the Preparation of Key Pharmaceutical Intermediates (Focus on chemical transformations)
While broadly, compounds with similar structural motifs are recognized as important pharmaceutical intermediates, the specific chemical transformations of this compound to produce key pharmaceutical intermediates are not extensively detailed in available research. The conversion of this molecule into more complex drug precursors is a plausible synthetic route, yet specific, named examples and the associated chemical transformations are not readily found in scientific databases.
Applications in the Asymmetric Synthesis of Other Chiral Compounds
The application of this compound as a chiral building block in the asymmetric synthesis of other chiral compounds is not a widely reported area of study. Asymmetric synthesis often relies on a range of chiral precursors and catalysts to achieve high levels of stereocontrol. However, the specific use of this ethoxy-substituted hydroxyacetate in this capacity is not prominently featured in the literature.
Design and Synthesis of Novel Chemical Entities with Controlled Stereochemistry
In the design and synthesis of novel chemical entities, achieving controlled stereochemistry is a critical aspect. While this compound possesses a chiral center, its role as a foundational element in the design and subsequent synthesis of new molecules with specific stereochemical outcomes is not well-documented. The development of novel compounds is an ongoing effort in chemical research, but the contribution of this specific precursor has not been a focus of published studies.
Biocatalytic Transformations of Methyl 2 2 Ethoxyphenyl 2 Hydroxyacetate
Enzymatic Esterification and Hydrolysis Processes for Resolution or Derivatization
Enzymatic kinetic resolution (EKR) is a widely employed strategy for the separation of enantiomers. Lipases are the most common class of enzymes used for this purpose due to their broad substrate specificity, high stability in organic solvents, and commercial availability. The resolution of racemic Methyl 2-(2-ethoxyphenyl)-2-hydroxyacetate can be achieved through either enantioselective hydrolysis of the ester or enantioselective esterification of the corresponding carboxylic acid, 2-(2-ethoxyphenyl)-2-hydroxyacetic acid.
In a typical hydrolytic resolution, the racemic ester is treated with a lipase (B570770) in a buffered aqueous solution or a biphasic system. The enzyme selectively hydrolyzes one enantiomer to the corresponding carboxylic acid, leaving the unreacted ester enriched in the other enantiomer. For instance, lipases such as Candida rugosa lipase (CRL) and Pseudomonas cepacia lipase (PCL) have shown high enantioselectivity in the hydrolysis of various aromatic esters. The enantiomeric ratio (E-value), a measure of the enzyme's selectivity, is a key parameter in these resolutions. High E-values (typically >100) are desirable for efficient separation.
The following table illustrates typical results for the kinetic resolution of analogous aromatic α-hydroxy esters by lipase-catalyzed hydrolysis.
| Enzyme | Substrate Analogue | Conversion (%) | Enantiomeric Excess of Product (ee_p, %) | Enantiomeric Excess of Substrate (ee_s, %) | E-value |
| Candida rugosa Lipase | Methyl Mandelate (B1228975) | 48 | >95 (S)-Mandelic Acid | 92 (R)-Methyl Mandelate | >100 |
| Pseudomonas cepacia Lipase | Ethyl 2-hydroxy-2-phenylpropanoate | 50 | 98 (R)-Acid | >99 (S)-Ester | >200 |
| Candida antarctica Lipase B | Methyl 2-hydroxy-3-(4-methoxyphenyl)propionate | 45 | 96 (S)-Acid | 85 (R)-Ester | 85 |
Conversely, enzymatic esterification (or transesterification) in a non-aqueous solvent can also be employed for resolution. In this case, the racemic 2-(2-ethoxyphenyl)-2-hydroxyacetic acid would be reacted with an alcohol in the presence of a lipase, or the racemic this compound could undergo transesterification with a different alcohol. One enantiomer is preferentially converted to the ester, allowing for separation. Lipase-catalyzed transesterifications of mandelic acid derivatives have been shown to be highly enantioselective .
Bioreduction of Related Alpha-Keto Esters for Stereoselective Synthesis
An alternative and often more efficient approach to obtaining enantiomerically pure α-hydroxy esters is the asymmetric bioreduction of the corresponding α-keto ester precursor, in this case, Methyl 2-(2-ethoxyphenyl)-2-oxoacetate. This method can potentially yield a single enantiomer with high enantiomeric excess and in high yield, avoiding the 50% theoretical yield limit of kinetic resolution.
A wide range of microorganisms, including baker's yeast (Saccharomyces cerevisiae), and isolated ketoreductases (KREDs) are capable of catalyzing such reductions. These enzymes often exhibit high stereoselectivity, governed by Prelog's rule or anti-Prelog's rule, depending on the enzyme and substrate. The reduction requires a stoichiometric amount of a cofactor, typically NADH or NADPH, which is usually regenerated in situ using a sacrificial co-substrate like glucose or isopropanol.
The steric and electronic properties of the substrate, particularly the ortho-ethoxy group in Methyl 2-(2-ethoxyphenyl)-2-oxoacetate, would play a significant role in the stereochemical outcome of the bioreduction. The following table presents representative data for the bioreduction of analogous aromatic α-keto esters.
| Biocatalyst | Substrate Analogue | Co-substrate | Conversion (%) | Product Enantiomeric Excess (ee, %) | Configuration |
| Saccharomyces cerevisiae | Ethyl Benzoylformate | Glucose | >99 | >99 | (R) |
| KRED-110 (Codexis®) | Methyl 2-oxo-2-phenylacetate | Isopropanol | 98 | >99.5 | (S) |
| Lactobacillus kefir | Ethyl 2-(4-methoxyphenyl)-2-oxoacetate | Glucose | 95 | 98 | (R) |
Mechanistic Insights into Enzyme-Mediated Reactions and Substrate Specificity
The mechanism of lipase-catalyzed esterification and hydrolysis involves a serine hydrolase catalytic triad (B1167595) (Ser-His-Asp). The reaction proceeds through a covalent acyl-enzyme intermediate. The enantioselectivity of lipases is determined by the differential interaction of the two enantiomers with the enzyme's active site. Molecular docking studies on analogous substrates have shown that the binding of the enantiomers in the active site can differ significantly, leading to a more favorable orientation for the catalysis of one enantiomer over the other nih.govnih.gov. The presence of the ortho-ethoxy group in this compound would likely impose steric constraints that influence its binding and, consequently, the enantioselectivity of the lipase.
For ketoreductases, the stereochemical outcome is determined by the orientation of the keto substrate in the active site relative to the hydride source (NAD(P)H). The active site of these enzymes contains specific residues that interact with the substrate, positioning it for facial-selective hydride attack on the carbonyl carbon. The substrate specificity of KREDs is often broad, but the stereoselectivity can be highly dependent on the substitution pattern of the aromatic ring. Ortho-substituents, like the ethoxy group, can have a profound effect on both the activity and selectivity of the enzyme.
Optimization of Biocatalytic Reaction Conditions and Reactor Design
The efficiency of any biocatalytic process is highly dependent on the reaction conditions. Key parameters that require optimization include pH, temperature, solvent, substrate concentration, and enzyme loading.
For lipase-catalyzed resolutions, the choice of solvent is critical as it affects enzyme activity, stability, and enantioselectivity. Generally, hydrophobic organic solvents with low polarity are preferred for esterification reactions. Temperature also plays a dual role; while higher temperatures increase the reaction rate, they can also lead to enzyme denaturation and reduced enantioselectivity researchgate.netpatsnap.comresearchgate.netnih.govmdpi.com. The optimal pH for hydrolytic reactions is typically near the physiological pH of the enzyme's origin.
In bioreduction processes using whole cells or isolated enzymes, controlling the pH is crucial to maintain enzyme activity and cofactor stability. Substrate and product inhibition can be significant challenges, and high substrate concentrations can be toxic to microbial cells.
The design of the bioreactor is also a critical factor for the scalability and economic viability of the process. Batch reactors are commonly used for small-scale synthesis. For larger-scale production, continuous reactor configurations, such as packed-bed reactors (PBRs) or continuous stirred-tank reactors (CSTRs), offer advantages in terms of productivity and process control nih.govnih.govresearchgate.netcorning.comdtu.dk. Immobilization of the enzyme on a solid support is often a prerequisite for its use in a continuous process, as it facilitates enzyme recovery and reuse.
The following table summarizes the typical range of optimized parameters for biocatalytic transformations of aromatic esters.
| Parameter | Lipase-Catalyzed Resolution | Ketoreductase-Catalyzed Reduction |
| pH | 6.0 - 8.0 (for hydrolysis) | 6.5 - 7.5 |
| Temperature | 30 - 50 °C | 25 - 40 °C |
| Solvent | Toluene, Hexane (B92381), Methyl tert-butyl ether (for esterification) | Aqueous buffer, often with a co-solvent (e.g., DMSO) |
| Substrate Conc. | 10 - 100 mM | 5 - 50 mM |
| Enzyme Loading | 1 - 10% (w/w of substrate) | 0.1 - 5% (w/w of substrate) for isolated enzymes |
Conclusion and Future Research Directions
Synthesis of Current Academic Understanding of Methyl 2-(2-ethoxyphenyl)-2-hydroxyacetate Chemistry
Our current understanding of this compound is largely inferred from the well-established chemistry of related aromatic α-hydroxyesters. These compounds are characterized by a stereogenic center at the α-carbon, bearing a hydroxyl group, an ester, and an aromatic ring. The presence of the 2-ethoxyphenyl substituent introduces specific electronic and steric features that likely influence the molecule's reactivity and properties.
General synthetic routes to α-hydroxyesters often involve the nucleophilic addition of an organometallic reagent to an α-ketoester, or the oxidation of the corresponding mandelate (B1228975) ester. For instance, the reaction of a Grignard reagent derived from 2-ethoxyphenol (B1204887) with methyl glyoxylate (B1226380) would be a plausible, albeit underexplored, synthetic pathway. The characterization of such compounds typically relies on a suite of spectroscopic techniques.
Table 1: Expected Spectroscopic Data for this compound
| Spectroscopic Technique | Expected Features |
| ¹H NMR | Signals corresponding to the ethoxy group (triplet and quartet), aromatic protons, the methoxy (B1213986) group of the ester (singlet), and the α-proton (singlet or doublet depending on coupling with the hydroxyl proton). |
| ¹³C NMR | Resonances for the ethoxy carbons, aromatic carbons (including the ether-linked carbon), the ester carbonyl carbon, the methoxy carbon, and the α-carbon bearing the hydroxyl group. |
| Infrared (IR) Spectroscopy | Characteristic absorption bands for the hydroxyl group (O-H stretch), the ester carbonyl group (C=O stretch), and C-O stretching vibrations. |
| Mass Spectrometry | A molecular ion peak corresponding to the compound's molecular weight, along with fragmentation patterns characteristic of the loss of functional groups like the methoxy or ethoxy groups. |
The reactivity of this compound is expected to be dictated by the hydroxyl and ester functional groups. The hydroxyl group can undergo esterification, etherification, or oxidation, while the ester group is susceptible to hydrolysis or transesterification under appropriate conditions.
Identification of Remaining Knowledge Gaps and Emerging Research Avenues
The primary knowledge gap is the lack of specific experimental data for this compound itself. There is a significant opportunity for research to simply synthesize and thoroughly characterize this compound.
Key Research Questions to Address:
What are the precise spectroscopic and physicochemical properties of this compound?
What are the most efficient and stereoselective methods for its synthesis?
What is its reactivity profile under various reaction conditions?
Does the ortho-ethoxy substituent influence the compound's conformation and reactivity in a unique way compared to its para- and meta-isomers?
Could this compound serve as a precursor for novel heterocyclic systems or other functional molecules?
Emerging research avenues could focus on the potential applications of this molecule. Aromatic α-hydroxyesters are valuable building blocks in organic synthesis and can be found in biologically active molecules. Exploring the potential of this compound as a chiral auxiliary or as a starting material for the synthesis of novel pharmaceutical or agrochemical agents would be a fruitful area of investigation.
Prospects for Novel Synthetic Methodologies and Catalytic Systems
While traditional synthetic methods are applicable, there is considerable scope for the development of novel and more efficient synthetic strategies for this compound and related compounds.
Promising Synthetic Approaches:
Asymmetric Synthesis: The development of catalytic asymmetric methods to control the stereochemistry at the α-carbon is a major goal in modern organic synthesis. This could involve the use of chiral catalysts for the reduction of a corresponding α-ketoester or for the addition of a nucleophile to methyl glyoxylate.
Biocatalysis: The use of enzymes, such as lipases or oxidoreductases, could offer a green and highly selective route to enantiopure this compound.
Flow Chemistry: Continuous flow synthesis could enable safer, more scalable, and more efficient production of this compound, particularly if any of the synthetic steps are hazardous or require precise control over reaction parameters.
The development of novel catalytic systems will be crucial for advancing these synthetic methodologies. This could include the design of new chiral ligands for metal-catalyzed reactions or the engineering of enzymes with tailored substrate specificities.
Opportunities for Deeper Mechanistic Understanding and Advanced Characterization
A thorough investigation of the reaction mechanisms involved in the synthesis and transformation of this compound would provide valuable insights for optimizing reaction conditions and developing new synthetic methods.
Areas for Mechanistic and Characterization Studies:
Computational Modeling: Density Functional Theory (DFT) calculations could be employed to model reaction pathways, predict transition state geometries, and understand the role of the ortho-ethoxy substituent on the electronic structure and reactivity of the molecule.
Kinetic Studies: Detailed kinetic analysis of synthetic and derivatization reactions would help to elucidate reaction mechanisms and identify rate-determining steps.
Advanced Spectroscopic Techniques: The use of advanced NMR techniques, such as 2D NMR (COSY, HSQC, HMBC), would be essential for unambiguous structure elucidation and conformational analysis. X-ray crystallography of the solid material or a suitable derivative would provide definitive structural information.
By systematically addressing these knowledge gaps and exploring these research avenues, the scientific community can build a comprehensive understanding of the chemistry of this compound, paving the way for its potential application in various fields of chemical science.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for Methyl 2-(2-ethoxyphenyl)-2-hydroxyacetate, and how can reaction efficiency be optimized?
- Methodology :
- Step 1 : Begin with esterification of 2-(2-ethoxyphenyl)-2-hydroxyacetic acid using methanol under acidic catalysis (e.g., sulfuric acid) at 60–80°C for 6–12 hours .
- Step 2 : Monitor reaction progress via thin-layer chromatography (TLC) or HPLC. Optimize yield by adjusting molar ratios (e.g., 1:5 acid-to-methanol ratio) and reflux conditions .
- Step 3 : Purify via column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from ethanol. Typical yields range from 65–85%, depending on purity of starting materials .
Q. How should researchers characterize the purity and structural integrity of this compound?
- Analytical Workflow :
- NMR Spectroscopy : Confirm structure using H NMR (e.g., δ 1.4 ppm for ethoxy -CH, δ 3.7 ppm for methyl ester, and δ 5.2 ppm for hydroxyl proton) and C NMR (e.g., δ 170 ppm for ester carbonyl) .
- HPLC-MS : Assess purity (>95%) with reverse-phase C18 columns (acetonitrile/water gradient) and validate molecular ion peaks (e.g., [M+H] at m/z 224.2) .
- Melting Point : Compare observed mp (e.g., 98–102°C) with literature values to detect impurities .
Q. What are the key stability considerations for this compound under storage and experimental conditions?
- Stability Protocol :
- Storage : Store in airtight containers at –20°C, protected from light and moisture. Conduct accelerated stability studies (40°C/75% RH for 4 weeks) to assess degradation .
- In-Use Stability : Monitor hydrolysis in aqueous buffers (pH 2–9) via HPLC. Hydroxyl group oxidation can be mitigated by inert atmosphere (N) during reactions .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of this compound in novel reactions?
- Computational Strategy :
- DFT Calculations : Use Gaussian or ORCA software to model transition states for ester hydrolysis or nucleophilic substitution at the ethoxy group. Compare activation energies with experimental data .
- Docking Studies : Simulate interactions with biological targets (e.g., enzymes) using AutoDock Vina. Focus on hydrogen bonding between the hydroxyl group and active-site residues .
Q. What strategies resolve contradictions in reported biological activities of structurally similar esters?
- Validation Framework :
- Cross-Assay Comparison : Test the compound in standardized assays (e.g., COX-2 inhibition for anti-inflammatory activity) alongside positive controls (e.g., ibuprofen) .
- SAR Analysis : Compare substituent effects (e.g., ethoxy vs. methoxy groups) on activity. For example, ethoxy may enhance lipophilicity and membrane permeability .
- Replication Studies : Reproduce conflicting results under identical conditions (pH, temperature, cell lines) to isolate variables .
Q. What advanced techniques elucidate the degradation pathways of this compound under oxidative stress?
- Mechanistic Analysis :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
